molecular formula C12H15ClN2O4S B5172809 N-[3-chloro-4-(4-morpholinylcarbonyl)phenyl]methanesulfonamide

N-[3-chloro-4-(4-morpholinylcarbonyl)phenyl]methanesulfonamide

Número de catálogo B5172809
Peso molecular: 318.78 g/mol
Clave InChI: HRLPCCXWAPJUOI-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-[3-chloro-4-(4-morpholinylcarbonyl)phenyl]methanesulfonamide, also known as N-(4-morpholinylcarbonyl)-N-(3-trifluoromethylphenyl) sulfonamide (CTP-499), is a small molecule drug that has been studied for its potential therapeutic effects in various diseases. The compound was initially developed as a treatment for diabetic nephropathy, a complication of diabetes that affects the kidneys. However, recent research has suggested that CTP-499 may have broader applications in other diseases as well.

Mecanismo De Acción

The exact mechanism of action of CTP-499 is not fully understood, but it is believed to act by inhibiting oxidative stress and inflammation in the body. Oxidative stress and inflammation are thought to play a role in the development and progression of many diseases, including kidney disease and neurodegenerative diseases.
Biochemical and Physiological Effects:
Studies have shown that CTP-499 can reduce proteinuria, or the presence of excess protein in the urine, in patients with diabetic nephropathy. The compound has also been shown to improve kidney function and reduce inflammation in animal models of kidney disease. In neurodegenerative diseases, CTP-499 has been shown to improve cognitive function and reduce the accumulation of beta-amyloid plaques in the brain, which are a hallmark of Alzheimer's disease.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of CTP-499 is that it has been well-tolerated in clinical trials, with few reported side effects. This suggests that the compound may be safe for long-term use in patients with chronic diseases. However, one limitation of CTP-499 is that it has only been studied in a limited number of diseases and patient populations. Further research is needed to determine the full extent of its therapeutic potential.

Direcciones Futuras

There are several potential future directions for research on CTP-499. One area of interest is in the treatment of kidney diseases beyond diabetic nephropathy, such as IgA nephropathy and focal segmental glomerulosclerosis. Another area of interest is in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, CTP-499 may have potential applications in other diseases characterized by oxidative stress and inflammation, such as cardiovascular diseases and certain types of cancer. Further research is needed to fully understand the therapeutic potential of this compound.

Métodos De Síntesis

The synthesis of CTP-499 involves several steps, starting with the reaction of 3-chloro-4-(4-morpholinylcarbonyl)phenylamine with methanesulfonyl chloride to form N-[3-chloro-4-(4-morpholinylcarbonyl)phenyl]methanesulfonamide[3-chloro-4-(4-morpholinylcarbonyl)phenyl]methanesulfonamide. This intermediate is then reacted with trifluoroacetic anhydride to yield the final product, N-[3-chloro-4-(4-morpholinylcarbonyl)phenyl]methanesulfonamide(4-morpholinylcarbonyl)-N-[3-chloro-4-(4-morpholinylcarbonyl)phenyl]methanesulfonamide(3-trifluoromethylphenyl) sulfonamide (CTP-499).

Aplicaciones Científicas De Investigación

CTP-499 has been studied extensively in preclinical and clinical trials for its potential therapeutic effects in various diseases. In addition to diabetic nephropathy, CTP-499 has been investigated as a treatment for other kidney diseases, such as IgA nephropathy and focal segmental glomerulosclerosis. The compound has also been studied in neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease, as well as in cardiovascular diseases, such as heart failure and hypertension.

Propiedades

IUPAC Name

N-[3-chloro-4-(morpholine-4-carbonyl)phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClN2O4S/c1-20(17,18)14-9-2-3-10(11(13)8-9)12(16)15-4-6-19-7-5-15/h2-3,8,14H,4-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRLPCCXWAPJUOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC(=C(C=C1)C(=O)N2CCOCC2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.